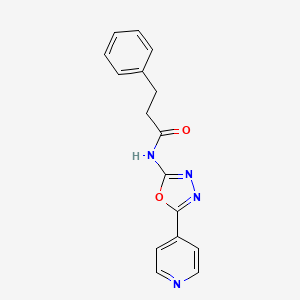

3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide is a heterocyclic compound that features a unique structure combining a phenyl group, a pyridine ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent such as phosphorus oxychloride.

Attachment of the Phenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis : Produces 3-phenylpropanoic acid and 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine.

-

Basic hydrolysis : Yields the corresponding carboxylate salt and amine derivatives .

Substitution Reactions

The 1,3,4-oxadiazole ring participates in nucleophilic substitution reactions. For instance:

-

Reaction with thiols (e.g., thioglycolic acid) replaces the oxadiazole oxygen with sulfur, forming 1,3,4-thiadiazole derivatives .

-

Halogenation at the pyridin-4-yl group using POCl₃ introduces chloro substituents, enhancing electrophilicity .

Cyclization Reactions

The compound serves as a precursor in cyclization reactions:

-

Treatment with CS₂ and hydrazine forms fused heterocycles, such as triazolo-oxadiazoles, under basic conditions .

-

Microwave-assisted cyclization with aldehydes generates imidazo-oxadiazole hybrids .

Oxidation and Reduction

-

Oxidation : The pyridine ring can be oxidized to pyridine N-oxide using H₂O₂ or mCPBA, altering electronic properties.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydro derivative, modulating bioactivity.

Reagents and Reaction Conditions

Mechanistic Insights

-

Hydrolysis : Acid-catalyzed cleavage of the amide bond proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Substitution : The oxadiazole’s electron-deficient C-2 position is susceptible to nucleophilic attack, as demonstrated in thiol substitution .

-

Cyclization : Base-mediated deprotonation facilitates cyclization with CS₂, forming a five-membered triazole ring fused to oxadiazole .

Stability and Reactivity Trends

Applications De Recherche Scientifique

Synthesis of the Compound

The synthesis of 3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide typically involves the formation of the oxadiazole ring through cyclization reactions involving phenyl and pyridyl derivatives. The compound can be synthesized using various methodologies, including CoII-catalyzed reactions that enhance the efficiency and yield of the desired product .

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The presence of substituents on the phenyl ring can influence the antimicrobial activity, with certain modifications leading to enhanced efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 3a | E. coli | 15 |

| 5f | S. aureus | 18 |

| 3b | K. pneumoniae | 16 |

Antioxidant Activity

In addition to antimicrobial properties, this compound has shown promising antioxidant activity. Studies indicate that it can effectively scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| Ferric Reducing Antioxidant Power | 30 |

| Metal Chelating Activity | 20 |

Case Studies

Several case studies have been conducted to explore the applications of compounds similar to this compound:

- Case Study on Antimicrobial Efficacy : A systematic investigation reported that derivatives of oxadiazole demonstrated significant activity against both gram-positive and gram-negative bacteria. The study emphasized the role of structural modifications in enhancing bioactivity .

- Evaluation of Antioxidant Properties : Another study focused on the antioxidant capabilities of oxadiazole derivatives, revealing that modifications could lead to improved radical scavenging activities. This finding is particularly relevant for developing therapeutic agents targeting oxidative stress-related diseases .

Mécanisme D'action

The mechanism of action of 3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It can affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-phenyl-N-(5-(pyridin-4-yl)-1,2,4-oxadiazol-2-yl)propanamide

- 3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propanamide

- 3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-triazol-2-yl)propanamide

Uniqueness

3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide is unique due to its specific combination of a phenyl group, a pyridine ring, and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Activité Biologique

The compound 3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent literature.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O, with a molecular weight of 284.32 g/mol. The structure features a phenyl group attached to a propanamide moiety and a pyridinyl-substituted oxadiazole ring, which contributes to its biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives, including the specific compound .

Case Studies

- In Vitro Antibacterial Activity :

- Antifungal Activity :

Anticancer Activity

Research has indicated that oxadiazole derivatives possess anticancer properties due to their ability to inhibit specific cancer cell lines.

Case Studies

- Inhibition of Cancer Cell Proliferation :

- A structure-activity relationship (SAR) study on related oxadiazole compounds revealed that some derivatives significantly inhibited the proliferation of cancer cells in vitro. For instance, one derivative showed an IC50 value of 5.27 µM against the main protease (Mpro) of SARS-CoV-2, highlighting its potential as an anticancer agent .

- Mechanism of Action :

Antioxidant Activity

The antioxidant properties of this compound have also been explored.

Case Studies

- Radical Scavenging Activity :

Summary of Biological Activities

| Activity Type | Effectiveness | MIC/IC50 Values |

|---|---|---|

| Antibacterial | Significant against S. aureus, E. coli | MIC: 0.0039 - 0.025 mg/mL |

| Antifungal | Effective against C. albicans, F. oxysporum | MIC: 16.69 - 78.23 µM |

| Anticancer | Inhibitory effects on cancer cell lines | IC50: 5.27 µM (against Mpro) |

| Antioxidant | Radical scavenging and metal chelation | Varies by derivative |

Propriétés

IUPAC Name |

3-phenyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-14(7-6-12-4-2-1-3-5-12)18-16-20-19-15(22-16)13-8-10-17-11-9-13/h1-5,8-11H,6-7H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRAEVMANDALMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.